molecular formula C6H7N3O B1672263 Isoniazid CAS No. 54-85-3

Isoniazid

Cat. No.: B1672263
CAS No.: 54-85-3
M. Wt: 137.14 g/mol
InChI Key: QRXWMOHMRWLFEY-UHFFFAOYSA-N
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Description

Isoniazid, also known as isonicotinic acid hydrazide, is a synthetic antimicrobial agent primarily used in the treatment and prevention of tuberculosis. It was first synthesized in 1912 and introduced into clinical practice in the 1950s. This compound is a first-line antituberculosis medication due to its high efficacy and selectivity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mechanism of Action

Target of Action

Isoniazid is an antibiotic that is primarily used to treat mycobacterial infections . Its primary target is the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction with its targets results in the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis .

Biochemical Pathways

The antimicrobial activity of this compound is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis , which interferes with cell wall synthesis . This inhibition disrupts the formation of the mycobacterial cell wall . This compound also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Pharmacokinetics

This compound’s pharmacokinetics are characterized by its absorption rate constant (Ka), oral clearance (CL/F), and apparent volume of distribution (V2/F). The estimated Ka, CL/F, and V2/F for this compound are 3.94 ± 0.44 h−1, 18.2 ± 2.45 L⋅h−1, and 56.8 ± 5.53 L, respectively . The fraction of AcINH formation (FM) was 0.81 ± 0.076 . NAT2 genotypes have different effects on the CL/F and FM .

Result of Action

The result of this compound’s action is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . It is active against intracellular and extracellular Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) of M. tuberculosis for this compound-susceptible isolates generally ranges from 0.03 to 0.125 mcg/mL .

Action Environment

The action environment of this compound is primarily within the human body, where it is used to treat all forms of tuberculosis in which organisms are susceptible . It is also used in combination with rifampin and pyrazinamide . The efficacy and stability of this compound can be influenced by various factors, including the patient’s health status, the presence of other medications, and the patient’s genetic makeup .

Biochemical Analysis

Biochemical Properties

Isoniazid plays a crucial role in biochemical reactions, particularly in the inhibition of mycolic acid synthesis, which is essential for the bacterial cell wall. This compound is a prodrug that requires activation by the bacterial enzyme catalase-peroxidase (KatG). Upon activation, this compound forms an adduct with nicotinamide adenine dinucleotide (NAD), which subsequently inhibits the enzyme InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis . This inhibition disrupts the synthesis of mycolic acids, leading to the death of the mycobacteria.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, this compound inhibits cell wall synthesis, leading to cell lysis and death. In human cells, this compound can cause hepatotoxicity, which is believed to be mediated by the formation of reactive metabolites through the cytochrome P450 enzyme system . These metabolites can induce oxidative stress and damage cellular components, including lipids, proteins, and DNA. Additionally, this compound has been associated with pyridoxine (vitamin B6) deficiency, as it increases the excretion of pyridoxine, affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by the bacterial enzyme KatG. The activated form of this compound interacts with NAD to form an adduct that inhibits the enzyme InhA . This inhibition prevents the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately the death of the bacterium. Additionally, this compound can induce the expression of genes involved in oxidative stress response, further contributing to its bactericidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be relatively stable under standard storage conditions, but it can degrade when exposed to light and moisture . Over time, the degradation products of this compound can reduce its efficacy. Long-term exposure to this compound has been associated with hepatotoxicity in both in vitro and in vivo studies . The hepatotoxic effects are believed to be due to the accumulation of reactive metabolites that induce oxidative stress and liver damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits the growth of Mycobacterium tuberculosis. At higher doses, this compound can cause toxic effects, including hepatotoxicity and neurotoxicity . In animal studies, high doses of this compound have been shown to induce liver damage, characterized by elevated liver enzymes and histopathological changes . Additionally, chronic administration of high doses of this compound can lead to peripheral neuropathy, which is attributed to pyridoxine deficiency .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver. The primary metabolic pathway involves acetylation by N-acetyltransferase 2 (NAT2) to form N-acetylthis compound . N-acetylthis compound is further hydrolyzed to isonicotinic acid and monoacetylhydrazine. Monoacetylhydrazine can be oxidized by cytochrome P450 enzymes to form reactive metabolites that contribute to hepatotoxicity . The rate of acetylation varies among individuals, leading to differences in drug clearance and susceptibility to adverse effects .

Transport and Distribution

This compound is well-absorbed from the gastrointestinal tract and is widely distributed throughout the body, including the central nervous system . It has low protein binding and can penetrate tissues and cells effectively. This compound is transported into cells via passive diffusion and is distributed to various tissues, including the liver, lungs, and kidneys . The distribution of this compound is influenced by its lipophilicity and the presence of transporters that facilitate its uptake into cells .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm, where it undergoes metabolic activation and exerts its effects . The activated form of this compound can interact with various cellular components, including enzymes and proteins involved in oxidative stress response . Additionally, this compound can induce the expression of genes involved in the detoxification of reactive metabolites, further influencing its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoniazid is typically synthesized through the reaction of isonicotinic acid with hydrazine hydrate. The process involves the esterification of isonicotinic acid with an alcohol and an acylation reagent to form isonicotinic acid ester. This ester is then reacted with hydrazine hydrate to produce this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Isoniazid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isoniazid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Isoniazid: this compound’s uniqueness lies in its specific mechanism of action, targeting mycolic acid synthesis, which is crucial for the mycobacterial cell wall. Its ability to be used both as a monotherapy for latent tuberculosis and in combination with other drugs for active tuberculosis makes it a versatile and essential medication in tuberculosis treatment .

Properties

IUPAC Name

pyridine-4-carbohydrazide
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InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)
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InChI Key

QRXWMOHMRWLFEY-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CC=C1C(=O)NN
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Molecular Formula

C6H7N3O
Record name ISONIAZID
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DSSTOX Substance ID

DTXSID8020755
Record name Isoniazid
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Molecular Weight

137.14 g/mol
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Physical Description

Isoniazid appears as odorless colorless or white crystals or white crystalline powder. Taste is slightly sweet at first and then bitter. pH (1% aqueous solution) 5.5-6.5. pH (5% aqueous solution) 6-8. (NTP, 1992), Solid, WHITE CRYSTALLINE ODOURLESS POWDER.
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Flash Point

374 °F (NTP, 1992), > 250 °C
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Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. Practically insoluble in ether, benzene., Sol in methyl ethyl ketone, acetone, In water, 1.4X10+5 mg/L at 25 °C, 3.49e+01 g/L, Solubility in water, g/100ml at 20 °C: 12.5
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Vapor Pressure

Negligible (NTP, 1992), 4.6X10-5 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Isoniazid is a prodrug and must be activated by bacterial catalase. Specficially, activation is associated with reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. At therapeutic levels isoniazid is bacteriocidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA., Although the mechanism of action of isoniazid is unknown, several hypotheses have been proposed. These include effects on lipids, nucleic acid biosynthesis, and glycolysis. ... /It has been suggested that/ a primary action of isoniazid /is/ to inhibit the biosynthesis of mycolic acids, important constituents of the mycobacterial cell wall. Because mycolic acids are unique to mycobacteria, this action would explain the high degree of selectivity of the antimicrobial activity of isoniazid. Exposure to isoniazid leads to a loss of acid fastness and a decrease in the quantity of methanol-extractable lipid of the microorganisms., Isoniazid is bacteriostatic for "resting" bacilli but is bactericidal for rapidly dividing microorganisms. The minimal tuberculostatic concentration is 0.025 to 0.05 ug/ml.
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Color/Form

COLORLESS OR WHITE CRYSTALS, OR A WHITE, CRYSTALLINE POWDER, Crystals from alcohol

CAS No.

54-85-3
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Melting Point

340.5 °F (NTP, 1992), 171.4 °C, 170-173 °C
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Synthesis routes and methods I

Procedure details

Antimicrobial drugs isoniazid, rifampicin, streptomycin, and ethambutol were purchased from Sigma-Aldrich. St. Louis, Mo. Stock solutions of isoniazid, streptomycin, and ethambutol were prepared in distilled and deionized water at 10 mg/mL, sterilized by filtration, and stored frozen at −80° C. Stock solutions of rifampicin, at 1 or 10 mg/mL, were prepared in methanol and stored at −80° C. Pyrazinamide was purchased as the drug reconstituting kit from Becton Dickinson, Cockeysville, Md., and a stock solution was prepared following instructions by the manufacturer. Stock solutions of SQ109 were prepared in methanol at 1 mg/mL and stored at 80° C.
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Synthesis routes and methods II

Procedure details

Pass Pyrazinamide, Ethambutol Hydrochloride, Rifampicin and Lactose through a sieve and granulate with Starch Paste prepared in Purified Water. Pass the wet mass through multimill and dry the granules at 50–60° C. Pass the dried granules through sieve of mesh size 16. Pass Magnesium Stearate, Purified Talc and Sodium Starch Glycollate through sieve of mesh size 60 and mix with dried granules and isoniazid delayed release powder. Compress the blend into tablets.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Isoniazid
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Q & A

Q1: How does isoniazid exert its anti-tubercular effect?

A1: this compound acts as a prodrug, requiring activation by a bacterial catalase-peroxidase enzyme called KatG found in Mycobacterium tuberculosis [, ]. This activation leads to the formation of an isonicotinic acyl-NADH complex, which then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis [, ]. Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption leads to bacterial death.

Q2: Does the activation process of this compound play a role in drug resistance?

A2: Yes, mutations in the katG gene, particularly in codon 315, are frequently observed in this compound-resistant M. tuberculosis strains [, ]. These mutations can alter the enzyme's structure, affecting its ability to activate this compound and leading to resistance.

Q3: What is the role of the inhA gene in this compound resistance?

A3: Mutations in the promoter region of the inhA gene, specifically at position -15, can lead to overexpression of the InhA enzyme, reducing this compound's effectiveness []. This overexpression counteracts the drug's inhibitory action on mycolic acid synthesis.

Q4: How does this compound treatment impact collagen in the body?

A4: this compound can inhibit lysyl oxidase, an enzyme essential for collagen cross-linking []. This inhibition is linked to pyridoxal phosphate depletion in the liver as pyridoxal phosphate acts as a cofactor for lysyl oxidase. The reduction in lysyl oxidase activity leads to increased collagen solubility, potentially impacting connective tissue integrity.

Q5: What is the impact of acetylator status on this compound treatment?

A5: this compound is primarily metabolized in the liver through acetylation [, ]. Individuals are categorized as slow, heterozygous rapid, or homozygous rapid acetylators based on their genetic predisposition []. The acetylator phenotype significantly influences the rate of this compound elimination, impacting the drug's half-life and ultimately influencing treatment efficacy, particularly in once-weekly regimens [, ].

Q6: Does food intake affect the pharmacokinetics of this compound?

A6: Studies suggest that food intake, particularly a light breakfast, can influence the pharmacokinetic parameters of this compound, including its peak plasma concentration (Cmax) and the area under the curve (AUC) [, ]. These findings highlight the importance of considering meal timing when administering this compound to optimize drug exposure.

Q7: Can this compound be transferred through breast milk?

A7: Yes, this compound can transfer from circulation to breast milk in lactating women undergoing tuberculosis treatment []. Studies have determined the milk-to-plasma ratio for this compound, providing insights into the potential exposure of the drug to nursing infants.

Q8: How is this compound distributed in the body?

A8: this compound exhibits good penetration into various body fluids, including cerebrospinal fluid (CSF) []. Studies have investigated the pharmacokinetic parameters associated with this compound transfer into CSF, particularly in patients with tuberculous meningitis. Understanding drug distribution patterns is crucial for optimizing treatment strategies, especially for infections affecting different body compartments.

Q9: What are the common adverse events associated with this compound treatment?

A9: The most frequently reported adverse events associated with this compound treatment are hepatotoxicity, gastric intolerance, and neuropathy [, , ]. The incidence of these adverse events can vary significantly. Close monitoring of liver function and neurological symptoms is crucial during this compound therapy.

Q10: Are there specific patient groups at higher risk of this compound-induced hepatotoxicity?

A10: Research suggests that certain factors might increase the risk of this compound-induced hepatotoxicity. These include elderly patients, individuals with pre-existing liver disease like hepatitis C infection, and those with low serum albumin levels [, ]. Careful patient selection and monitoring are essential to minimize the risk of hepatotoxicity.

Q11: Is there a treatment for this compound overdose?

A11: Yes, high-dose pyridoxine hydrochloride (vitamin B6) is an effective treatment for acute this compound overdose []. Pyridoxine, administered intravenously, can counteract the toxic effects of this compound and prevent potentially fatal complications.

Q12: How effective is this compound prophylaxis in individuals exposed to this compound-resistant tuberculosis?

A12: There have been reports of this compound chemoprophylaxis failure in preventing active pulmonary tuberculosis and tuberculin conversion in individuals exposed to this compound-resistant strains of M. tuberculosis []. These observations highlight the limitations of this compound prophylaxis in such situations and emphasize the need to consider alternative prophylactic agents.

Q13: What analytical methods are commonly used to determine this compound concentrations?

A13: Several analytical techniques have been employed to quantify this compound concentrations in various matrices. These include spectrophotometry, high-performance liquid chromatography (HPLC), and chemiluminescence-based methods [, ]. Each method offers advantages and limitations in terms of sensitivity, selectivity, and practicality.

Q14: Are there specific formulation strategies to enhance this compound delivery or stability?

A14: Yes, researchers have explored different formulation approaches to improve this compound delivery and stability. These include the development of slow-release preparations to sustain drug release, enhance patient compliance, and potentially reduce the dosing frequency [, ].

Q15: What is the historical significance of this compound in tuberculosis treatment?

A15: The discovery and introduction of this compound marked a significant milestone in the fight against tuberculosis. This potent drug, particularly when combined with other anti-tuberculosis agents, revolutionized treatment strategies and significantly improved patient outcomes. This compound remains a cornerstone of tuberculosis treatment regimens worldwide, underscoring its enduring importance in global health.

Q16: What are the potential areas for future research on this compound?

A16: Future research endeavors could focus on several aspects, including:

  • Developing novel this compound derivatives with improved efficacy and safety profiles [].
  • Exploring alternative drug delivery systems to enhance targeted delivery and minimize side effects [].
  • Investigating new strategies to combat emerging drug resistance and ensure the long-term effectiveness of this compound-containing regimens [, ].

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